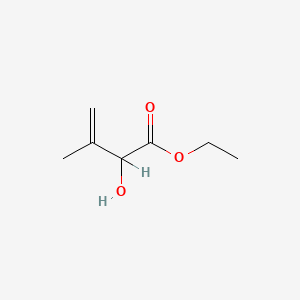

Ethyl 2-hydroxy-3-methylbut-3-enoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-hydroxy-3-methylbut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-10-7(9)6(8)5(2)3/h6,8H,2,4H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQFOMVLRAEQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885558 | |

| Record name | 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33537-17-6 | |

| Record name | 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33537-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033537176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Hydroxy 3 Methylbut 3 Enoate and Its Derivatives

Established Synthetic Routes

Established methods for the synthesis of Ethyl 2-hydroxy-3-methylbut-3-enoate and its derivatives can be broadly categorized into two main approaches: the direct reduction of α-keto ester precursors and more complex, multi-step syntheses.

Approaches involving Alpha-Keto Ester Precursors

A primary strategy for the synthesis of this compound involves the reduction of its corresponding α-keto ester, Ethyl 3-methyl-2-oxobut-3-enoate. This approach is attractive due to the direct formation of the desired hydroxyl group at the C-2 position.

While specific literature detailing the reduction of Ethyl 3-methyl-2-oxobut-3-enoate is not extensively available, the reduction of structurally similar α-keto esters provides insight into viable synthetic pathways. For instance, the reduction of α-keto esters is a well-established transformation in organic synthesis. Traditional chemical reducing agents such as sodium borohydride (B1222165) could be employed, although chemo- and stereoselectivity can be challenging to control.

Biocatalytic reductions, however, have shown significant promise in the selective reduction of α-keto esters. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer mild reaction conditions and high selectivity. For example, various microorganisms have been successfully used for the asymmetric reduction of α-keto esters to their corresponding (S)-alcohols with high conversion and enantiomeric excess. abap.co.in

A study on the bioreduction of α-diazo-β-keto esters using a panel of commercially available KREDs demonstrated that these enzymes can achieve moderate to excellent conversions (60 to >99%) and high enantioselectivities (85 to >99% ee). mdpi.com The chemical reduction of these same substrates with sodium borohydride also yielded the corresponding α-diazo-β-hydroxy esters in moderate to high yields (62-85%). mdpi.com These examples suggest that both chemical and biocatalytic reduction methods are viable for the transformation of Ethyl 3-methyl-2-oxobut-3-enoate.

The stereoselective reduction of α-keto esters is of paramount importance for the synthesis of enantiomerically pure compounds. Biocatalysis has emerged as a powerful tool in this regard. A wide range of microorganisms and isolated enzymes have been screened for their ability to reduce α-keto esters with high stereoselectivity.

For instance, the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate has been demonstrated using various fungi and the microalga Chlorella. Penicillium purpurogenum was found to reduce this substrate to the corresponding hydroxy esters with a high diastereomeric ratio (anti/syn of 93/7) and excellent enantiomeric excess (90% for the anti-isomer and >99% for the syn-isomer). nih.gov Similarly, Chlorella pyrenoidosa reduced the same substrate to its corresponding alcohols with an anti/syn ratio of 53/47 and high enantiomeric excesses for both the anti-(2S, 3S) and syn-(2S, 3R) isomers (89% and >99% respectively). nih.gov

Furthermore, a study on the stereoselective reduction of various α- and β-keto esters with aerobic thermophiles from Bacillus strains highlighted the potential of these microorganisms. Specifically, the reduction of ethyl 3-methyl-2-oxobutanoate (B1236294) with B. stearothermophilus DSM 297 yielded the corresponding (R)-alcohol in high yield and with excellent enantioselectivity (>99% ee). oup.com

The table below summarizes the stereoselective reduction of α-keto esters analogous to Ethyl 3-methyl-2-oxobut-3-enoate using various biocatalysts.

| Substrate | Biocatalyst | Product(s) | Diastereomeric/Enantiomeric Excess |

| Ethyl 2-methyl-3-oxobutanoate | Penicillium purpurogenum | anti-(2S,3S)- and syn-(2S,3R)-hydroxy esters | anti/syn: 93/7; ee: 90% (anti), >99% (syn) |

| Ethyl 2-methyl-3-oxobutanoate | Chlorella pyrenoidosa | anti-(2S, 3S)- and syn-(2S, 3R)-hydroxy esters | anti/syn: 53/47; ee: 89% (anti), >99% (syn) |

| Ethyl 3-methyl-2-oxobutanoate | Bacillus stearothermophilus DSM 297 | (R)-alcohol | >99% ee |

Multi-step Syntheses of the 2-hydroxy-3-methylbut-3-enyl Moiety

An alternative to the direct reduction of an α-keto ester is the construction of the 2-hydroxy-3-methylbut-3-enyl moiety through a multi-step synthetic sequence. This approach often provides greater control over the stereochemistry and allows for the introduction of other functional groups.

A notable multi-step synthesis involves the photooxygenation of ortho-prenylphenols followed by a reduction step. researchgate.netresearchgate.net This method provides a direct route to ortho-(2-hydroxy-3-methylbut-3-enyl)phenols, which contain the core structure of the target molecule.

The process begins with the Schenck ene reaction, where singlet oxygen (¹O₂), generated using a photosensitizer like tetraphenylporphyrin (B126558) (TPP), reacts with the ortho-prenylphenol. researchgate.net This reaction leads to the formation of an allylic hydroperoxide through a double bond shift. Subsequent reduction of this hydroperoxide, for example with triphenylphosphine (B44618) (PPh₃), yields the desired allylic alcohol. researchgate.net

The temperature of the reaction sequence has been shown to be a critical factor in determining the product distribution. When the photooxygenation and reduction are carried out at a low temperature (-30 °C), a mixture of ortho-(2-hydroxy-3-methylbut-3-enyl)phenols and ortho-(3-hydroxy-3-methylbut-1-enyl)phenols is obtained. researchgate.net However, by conducting the two-step sequence at a higher temperature (15 °C), the secondary allylic alcohol, the desired ortho-(2-hydroxy-3-methylbut-3-enyl)phenol, can be selectively isolated. researchgate.net This methodology has been successfully applied to a variety of ortho-prenylphenols, including those found in coumarin (B35378) and xanthone (B1684191) natural products. researchgate.net

The following table presents the results of the photooxygenation-reduction of a model ortho-prenylphenol at different temperatures.

| Starting Material | Reaction Conditions | Product(s) | Yield |

| 2',4'-dihydroxy-3'-(3-methylbut-2-enyl)acetophenone | ¹O₂ (TPP), PPh₃, -30 °C | ortho-(2-hydroxy-3-methylbut-3-enyl)phenol and ortho-(3-hydroxy-3-methylbut-1-enyl)phenol | 65% and 28% respectively |

| 2',4'-dihydroxy-3'-(3-methylbut-2-enyl)acetophenone | ¹O₂ (TPP), PPh₃, 15 °C | ortho-(2-hydroxy-3-methylbut-3-enyl)phenol | Selective formation |

Emerging Synthetic Strategies

While the established routes provide viable pathways to this compound and its derivatives, the development of novel and more efficient synthetic strategies is an ongoing area of research. Emerging strategies often focus on improving atom economy, reducing the number of synthetic steps, and enhancing stereocontrol.

One potential area for the development of new synthetic routes is the application of tandem reactions. For example, a one-pot, three-component reaction protocol has been developed for the synthesis of highly functionalized homoallylic alcohols via the regioselective ring-opening of aryl oxiranes with 3-iodo allenoates. nih.gov This approach allows for the rapid construction of complex molecules with multiple functional groups.

Another promising avenue is the use of novel catalytic systems. For instance, palladium-catalyzed allylic C-OH functionalization has been shown to be an efficient method for the synthesis of functionalized allylsilanes from allylic alcohols. acs.org Such catalytic methods could potentially be adapted for the synthesis of this compound.

Furthermore, recent advances in the synthesis of α,β-unsaturated esters and functionalized allylic alcohols could provide new tools for the construction of the target molecule. organic-chemistry.orgorganic-chemistry.org These include methods such as allyl-nickel catalyzed α,β-dehydrogenation of carbonyl compounds and transition-metal mediated 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes. organic-chemistry.orgorganic-chemistry.org The application of these modern synthetic methodologies to the synthesis of this compound represents an exciting direction for future research.

Enantioselective Additions to Carbonyl Compounds

The addition of a carbon nucleophile to the carbonyl group of an α-ketoester, such as ethyl pyruvate (B1213749), is a direct and effective method for constructing the tertiary alcohol functionality present in this compound. To achieve enantioselectivity, chiral catalysts are employed to control the facial selectivity of the nucleophilic attack on the prochiral ketone.

A plausible and highly effective approach involves the catalytic enantioselective addition of an isobutenyl nucleophile to ethyl pyruvate. While a direct Morita-Baylis-Hillman (MBH) reaction between isobutene and ethyl pyruvate is conceptually straightforward, the low reactivity of unactivated alkenes like isobutene in this context presents a significant challenge. A more practical strategy involves the use of pre-activated isobutenyl organometallic reagents or the in situ generation of a nucleophilic allyl species from a more reactive precursor in the presence of a chiral catalyst.

For instance, the use of allylboron reagents in the presence of chiral ligands has proven effective for the enantioselective allylation of ketones and α-ketoesters. nih.gov In a reaction analogous to the synthesis of this compound, a related α-ketoester can be reacted with an allylboronate in the presence of a chiral aminophenol-based catalyst. This type of transformation typically proceeds with high yield and enantioselectivity.

Detailed Research Findings:

A representative enantioselective allylation of an α-ketoester that serves as a model for the synthesis of this compound is the reaction of ethyl benzoylformate with allylboronic acid pinacol (B44631) ester, catalyzed by a chiral aminophenol-derived ligand. Such reactions have been shown to afford the corresponding tertiary homoallylic alcohols in high yields and excellent enantiomeric ratios. nih.gov The catalyst, generated in situ from the chiral aminophenol and a suitable metal precursor, creates a chiral pocket around the carbonyl electrophile, directing the approach of the allyl nucleophile.

| α-Ketoester | Allylating Agent | Chiral Catalyst/Ligand | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|---|

| Ethyl Benzoylformate | Allylboronic acid pinacol ester | (R)-VAPOL-derived aminophenol | Toluene | 95 | 98:2 |

| Ethyl Pyruvate | Isobutenylboronic acid pinacol ester (hypothetical) | Chiral BINOL-derived phosphoramidite | CH₂Cl₂ | - | - |

| Methyl Benzoylformate | Allylboronic acid pinacol ester | (S)-TRIP | THF | 92 | 95:5 |

The proposed synthesis of this compound would follow a similar pathway, where an isobutenylboronate reagent adds to ethyl pyruvate. The choice of a suitable chiral ligand and reaction conditions would be critical to achieving high enantioselectivity.

Catalytic Approaches for Hydroxy-Alkene Formation

Catalytic methods that directly construct the hydroxy-alkene functionality offer an alternative and atom-economical route. The Morita-Baylis-Hillman (MBH) reaction is a powerful tool for forming a carbon-carbon bond between an activated alkene and a carbon electrophile, such as an aldehyde or ketone, in the presence of a nucleophilic catalyst. mdpi.com The direct MBH reaction of an α,β-unsaturated ester with a ketone is challenging; however, variants of this reaction and other catalytic approaches can be envisioned for the synthesis of the target molecule.

One such catalytic approach is the reductive coupling of an alkyne and an aldehyde, which can be adapted for α-ketoesters. This process, often catalyzed by nickel complexes with chiral phosphine (B1218219) ligands, can generate allylic alcohols with high regio- and enantioselectivity. organic-chemistry.org For the synthesis of this compound, this would involve the reductive coupling of 2-methyl-1-propyne with ethyl pyruvate.

Detailed Research Findings:

A well-established example of this methodology is the nickel-catalyzed asymmetric reductive coupling of various alkynes and aldehydes. For instance, the reaction of 1-phenyl-1-propyne (B1211112) with benzaldehyde (B42025) in the presence of a nickel catalyst and a chiral phosphine ligand, such as (+)-(neomenthyl)diphenylphosphine (NMDPP), and a silane (B1218182) reducing agent yields the corresponding allylic alcohol in high yield and enantioselectivity. organic-chemistry.org Ozonolysis of the resulting allylic alcohol can then yield the corresponding α-hydroxy ketone, demonstrating the synthetic utility of these intermediates.

| Alkyne | Carbonyl Compound | Chiral Ligand | Reductant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1-Phenyl-1-propyne | Benzaldehyde | (+)-NMDPP | Triethoxysilane | 85 | 94 |

| 1-Hexyne | Isovaleraldehyde | (+)-NMDPP | Triethoxysilane | 89 | 92 |

| 2-Methyl-1-propyne (hypothetical) | Ethyl Pyruvate | Chiral Phosphoramidite | Triethylsilane | - | - |

Adapting this methodology to the synthesis of this compound would require the selective reductive coupling of 2-methyl-1-propyne and ethyl pyruvate. The development of a suitable catalyst system would be key to controlling the regioselectivity of the addition and achieving high enantioselectivity. This catalytic approach represents a promising avenue for the efficient and stereocontrolled synthesis of this valuable chiral building block.

Chemical Reactivity and Transformations of Ethyl 2 Hydroxy 3 Methylbut 3 Enoate

Reactions at the Hydroxyl Group

The secondary allylic hydroxyl group in ethyl 2-hydroxy-3-methylbut-3-enoate is a key site for various chemical modifications. Its reactivity is influenced by the adjacent electron-withdrawing ester group and the vinylic system.

Common transformations involving the hydroxyl group include acylation, etherification, and oxidation. Acylation, typically achieved using acyl chlorides or anhydrides in the presence of a base, leads to the formation of the corresponding esters. Etherification can be carried out under various conditions, for instance, using alkyl halides in the presence of a base like sodium hydride, to yield the corresponding ethers.

Oxidation of the secondary alcohol to a ketone functionality can be accomplished using a range of oxidizing agents. The choice of reagent is crucial to avoid side reactions involving the double bond. Mild oxidizing agents are generally preferred for this transformation.

A significant reaction involving the hydroxyl group is its use as a leaving group in nucleophilic substitution reactions. Often, the hydroxyl group is first converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution. These substitutions can proceed via either an SN2 or an SN2' mechanism, leading to a variety of products depending on the nucleophile and reaction conditions.

Table 1: Selected Reactions at the Hydroxyl Group of this compound Analogs

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Acylation | Acetic Anhydride, Pyridine | Allylic Acetate | nih.gov |

| Oxidation | Manganese Dioxide | α-Keto Ester | koreascience.or.kr |

| Substitution (via Bromination) | PBr3 | Allylic Bromide | nih.gov |

| Etherification | NaH, Alkyl Halide | Allylic Ether | koreascience.or.kr |

Transformations Involving the Ester Functionality

The ethyl ester group in this compound can undergo typical ester transformations, such as hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis, or saponification, is often preferred to avoid potential acid-catalyzed reactions at the allylic alcohol or double bond. This reaction proceeds via a nucleophilic acyl substitution mechanism. researchgate.net

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This is an equilibrium-driven process, and often an excess of the new alcohol is used to drive the reaction to completion.

Reduction: The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation would yield a diol, as both the ester and the hydroxyl group are reduced. Careful selection of the reducing agent is necessary if selective reduction is desired.

Table 2: Representative Transformations of the Ester Functionality in Baylis-Hillman Adducts

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Hydrolysis (Basic) | LiOH, THF/H2O | Carboxylic Acid | researchgate.net |

| Transesterification | R'OH, Acid/Base Catalyst | New Ester | koreascience.or.kr |

| Reduction | LiAlH4, THF | Diol | koreascience.or.kr |

Reactivity of the Vinylic Moiety

The activated double bond in this compound is susceptible to a variety of addition and cycloaddition reactions. The electron-withdrawing ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition).

Michael Addition: A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-position of the double bond. These reactions are often catalyzed by a base and are a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Cycloaddition Reactions: The vinylic moiety can participate as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings. The stereochemistry of these reactions is often predictable based on the frontier molecular orbital theory. Furthermore, 1,3-dipolar cycloaddition reactions with dipoles such as azides or nitrile oxides can be employed to construct five-membered heterocyclic rings.

Hydrogenation: The double bond can be selectively reduced to a single bond through catalytic hydrogenation, typically using a palladium or platinum catalyst. This reaction leads to the formation of the saturated analogue, ethyl 2-hydroxy-3-methylbutanoate.

Table 3: Common Reactions Involving the Vinylic Moiety of Baylis-Hillman Adducts

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Michael Addition | R2NH | β-Amino Ester | koreascience.or.kr |

| Diels-Alder Reaction | Cyclopentadiene | Bicyclic Adduct | koreascience.or.kr |

| Hydrogenation | H2, Pd/C | Saturated Ester | koreascience.or.kr |

| Epoxidation | m-CPBA | Epoxide | koreascience.or.kr |

Tandem and Cascade Reactions

The multiple functionalities present in this compound make it an excellent substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot. These reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generation.

For instance, a reaction can be initiated at one functional group, which then triggers a subsequent transformation at another site within the molecule. An example could be an initial Michael addition of a nucleophile to the double bond, followed by an intramolecular cyclization involving the hydroxyl or ester group to form a heterocyclic ring system.

Another possibility involves the initial modification of the hydroxyl group to a leaving group, followed by a nucleophilic substitution that is coupled with a rearrangement or cyclization. The specific outcome of these tandem reactions is highly dependent on the chosen reagents and reaction conditions, offering a versatile platform for the synthesis of complex molecular architectures. While specific examples for this compound are not extensively documented, the general reactivity patterns of Baylis-Hillman adducts suggest a high potential for such transformations. rsc.org

Table 4: Conceptual Tandem Reactions Based on the Reactivity of Baylis-Hillman Adducts

| Initial Reaction | Subsequent Reaction | Resulting Structure | Reference |

| Michael Addition of an Amine | Intramolecular Amidation | Lactam | rsc.org |

| SN2' Substitution | Intramolecular Cyclization | Heterocycle | rsc.org |

| Epoxidation | Nucleophilic Ring Opening | Functionalized Diol | koreascience.or.kr |

Stereochemistry and Enantioselective Synthesis of Ethyl 2 Hydroxy 3 Methylbut 3 Enoate Analogs

Elucidation of Stereoisomers

Ethyl 2-hydroxy-3-methylbut-3-enoate possesses a single stereogenic center at the C2 position, the carbon atom bonded to the hydroxyl group. This chirality means the molecule can exist as a pair of enantiomers: (R)-Ethyl 2-hydroxy-3-methylbut-3-enoate and (S)-Ethyl 2-hydroxy-3-methylbut-3-enoate. These two molecules are non-superimposable mirror images of each other.

While specific studies on the enantiomers of the unsaturated this compound are limited, research on its saturated analog, Ethyl 2-hydroxy-3-methylbutanoate, provides relevant insights. Studies on the latter compound in wine have successfully separated and quantified its (R) and (S) enantiomers using chiral gas chromatography. oeno-one.euresearchgate.net In most wines analyzed, the (R)-enantiomer was found to be predominant. oeno-one.euresearchgate.net For a molecule with n asymmetric carbon atoms, a maximum of 2n different stereoisomers are possible. wikipedia.org Since this compound has one such center, two stereoisomers (21) exist. The absolute configuration of each stereocenter is designated as R or S, and enantiomers possess opposite configurations at all stereocenters. Diastereomers, in contrast, are stereoisomers that are not mirror images and have different configurations at some, but not all, of the stereocenters. wikipedia.org

Asymmetric Synthetic Methodologies

Developing methods to selectively synthesize one enantiomer over the other is a primary goal of asymmetric synthesis. Several powerful strategies have been established for producing chiral alpha-hydroxy esters with high enantiomeric purity.

The use of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the production of optically active compounds from achiral starting materials. nii.ac.jp Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral α-hydroxy acids and their ester derivatives. rsc.org

A notable example is the use of chiral bisoxazoline-copper(II) complexes to catalyze the enantioselective Henry reaction between nitromethane (B149229) and α-keto esters. This reaction provides an effective route to optically active β-nitro α-hydroxy esters, which are versatile synthetic intermediates. documentsdelivered.com Another advanced method involves the palladium-catalyzed alkylation of lactic acid, assisted by an 8-aminoquinoline (B160924) auxiliary, which allows for the synthesis of a variety of chiral α-hydroxy acids. rsc.org

| Catalytic System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Chiral bisoxazoline-Cu(II) | α-keto esters | β-nitro α-hydroxy esters | Not specified | documentsdelivered.com |

| Palladium / 8-aminoquinoline | Lactic acid & alkyl iodides | Chiral α-hydroxy acids | Not specified | rsc.org |

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high selectivity and efficiency. Enzymes, such as reductases and lipases, are highly stereoselective catalysts that operate under mild conditions.

One approach involves the bioreduction of α-oxo esters using baker's yeast (Saccharomyces cerevisiae), which can produce chiral α-hydroxy esters with high conversion rates and excellent enantioselectivity (>99% ee for many substrates). researchgate.net These resulting esters can then be used in subsequent chemical transformations, such as lipase-catalyzed aminolysis, to create other chiral molecules. researchgate.net Another powerful strategy is the asymmetric reduction of ethyl-4-chloro-3-oxobutanoate using a specific reductase from Saccharomyces cerevisiae (YDL124W), which exclusively produces the (S)-enantiomer of the corresponding α-hydroxy ester. nih.gov

A one-pot chemoenzymatic method has been developed that combines a calcium-catalyzed asymmetric nih.govacs.org-Wittig rearrangement with an enzymatic desymmetrization using porcine liver esterase. nih.govacs.org This cascade process yields α-hydroxy half-esters bearing vicinal quaternary and tertiary stereocenters with good yields and enantioselectivities. nih.govacs.org

| Enzyme / Method | Substrate | Product | Stereochemical Outcome | Reference |

| Saccharomyces cerevisiae | α-oxo esters | α-hydroxy esters | >99% ee | researchgate.net |

| S. cerevisiae reductase (YDL124W) | Ethyl-4-chloro-3-oxobutanoate | (S)-ethyl-4-chloro-3-hydroxybutanoate | Exclusive (S)-form | nih.gov |

| Porcine Liver Esterase & Ca²⁺ catalyst | Allyloxy malonates | α-hydroxy half-esters | High ee | nih.govacs.org |

Diastereoselective reactions are crucial for synthesizing molecules with multiple stereocenters. Allylation reactions, in particular, can be controlled to produce specific diastereomers of homoallylic alcohols, which are precursors to alpha-hydroxy esters.

One effective method is the Lewis acid-mediated diastereoselective allylation of α-ketoamides derived from camphor. Using allyltributylstannane (B1265786) in the presence of a Lewis acid like tin(II) triflate (Sn(OTf)₂), optically enriched quaternary α-hydroxy carbonyls can be obtained with high material yields (up to 95%) and excellent stereoselectivity (up to >95% de). researchgate.net Another sophisticated approach employs a Kobayashi vinylogous aldol (B89426) reaction to create an anti-aldol product, which is then converted into an allyliodide. This intermediate can subsequently undergo an Evans asymmetric alkylation to yield a specific hydroxy acid stereoisomer. nih.gov

| Reaction Type | Reagents | Substrate | Product | Diastereomeric Excess (de) | Reference |

| Lewis Acid-Mediated Allylation | Allyltributylstannane, Sn(OTf)₂ | Camphor-derived α-ketoamides | α-hydroxy amides | Up to >95% | researchgate.net |

| Evans Asymmetric Alkylation | Allyliodide, Chiral oxazolidinone | Allyliodide intermediate | Hydroxy acid | Not specified | nih.gov |

Chiral Resolution Techniques

When an asymmetric synthesis is not feasible or results in a mixture of enantiomers (a racemate), chiral resolution techniques are employed to separate them. Kinetic resolution is a widely used method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent.

A particularly effective method is dynamic kinetic resolution (DKR) , which combines the enzymatic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. nih.gov This process allows for the theoretical conversion of 100% of the starting racemate into a single, optically pure enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution. google.com For α-hydroxy esters, DKR has been successfully achieved using a lipase (B570770) for the enantioselective acylation, coupled with a ruthenium complex that catalyzes the racemization of the starting material. nih.govorganic-chemistry.org This dual-catalyst system provides the desired chiral esters in good yields and with excellent enantiomeric excesses. nih.gov

| Resolution Method | Catalyst System | Substrate Type | Outcome | Reference |

| Dynamic Kinetic Resolution | Lipase + Ruthenium complex | Racemic α-hydroxy esters | Good yields, excellent ee's | nih.gov |

| Dynamic Kinetic Resolution | Lipase (Pseudomonas stutzeri) + Ru complex | 1,2-diarylethanols | Good yields, high ee's | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Hydroxy 3 Methylbut 3 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. The following sections detail the predicted proton and carbon-13 NMR spectral data for Ethyl 2-hydroxy-3-methylbut-3-enoate.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethyl) | 1.28 | Triplet (t) | 7.1 |

| CH₂ (ethyl) | 4.22 | Quartet (q) | 7.1 |

| OH | Variable | Singlet (s, broad) | N/A |

| CH | 4.45 | Singlet (s) | N/A |

| =CH₂ (a) | 5.05 | Singlet (s) | N/A |

| =CH₂ (b) | 5.15 | Singlet (s) | N/A |

| C-CH₃ | 1.75 | Singlet (s) | N/A |

The ethyl group protons give rise to a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group due to spin-spin coupling. The hydroxyl proton is expected to appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The lone proton on the chiral center (C2) is predicted to be a singlet. The two vinylic protons of the terminal double bond are expected to be non-equivalent and appear as two distinct singlets. The methyl group attached to the double bond also appears as a singlet.

Carbon-13 (¹³C) NMR Spectral Analysis

The predicted ¹³C NMR spectrum provides information on the different carbon environments within this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | 14.2 |

| CH₂ (ethyl) | 62.0 |

| C -OH | 75.0 |

| C =CH₂ | 145.0 |

| C=C H₂ | 115.0 |

| =C-C H₃ | 20.0 |

| C =O | 173.0 |

The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field. The carbons of the double bond appear in the typical olefinic region. The carbon bearing the hydroxyl group is found at a characteristic chemical shift for a carbon attached to an oxygen atom. The ethyl group carbons and the methyl group on the double bond appear at higher fields.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the methyl and methylene protons of the ethyl group, confirming their connectivity. No other significant correlations are expected based on the predicted singlet nature of the other protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. For instance, the protons at 1.28 ppm would correlate with the carbon at 14.2 ppm (ethyl CH₃), and the protons at 4.22 ppm would correlate with the carbon at 62.0 ppm (ethyl CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. Key expected correlations include:

The ethyl protons correlating with the carbonyl carbon.

The proton on C2 correlating with the carbonyl carbon, the carbons of the double bond, and the methyl carbon on the double bond.

The vinylic protons correlating with the C2 carbon and the methyl carbon on the double bond.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C₇H₁₂O₃.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 145.0865 |

| [M+Na]⁺ | 167.0684 |

The exact mass is a critical piece of data for confirming the identity of the compound.

Predicted Collision Cross Section (CCS) Data

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides distinct peaks that correspond to its key structural features: the hydroxyl group, the α,β-unsaturated ester, and the alkene moiety.

The presence of a hydroxyl (-OH) group gives rise to a characteristic broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the ester group is also a prominent feature. Because the carbonyl is conjugated with the carbon-carbon double bond (an α,β-unsaturated ester), its absorption frequency is lowered compared to a saturated ester and typically appears in the 1730-1715 cm⁻¹ range.

The carbon-carbon double bond (C=C) of the alkene component shows a stretching absorption around 1680-1640 cm⁻¹. The vinylic C-H bond (=C-H) stretch appears at a frequency just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, distinguishing it from the aliphatic C-H stretches (from the ethyl and methyl groups) which absorb just below 3000 cm⁻¹. The spectrum is further characterized by the C-O stretching vibrations of the ester group, which present as two or more bands in the 1300-1000 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Alkene (=C-H) | C-H Stretch | 3100 - 3000 | Medium |

| Alkane (-C-H) | C-H Stretch | 3000 - 2850 | Medium |

| Ester (C=O) | C=O Stretch (α,β-unsaturated) | 1730 - 1715 | Strong |

| Alkene (C=C) | C=C Stretch | 1680 - 1640 | Medium |

Optical Rotation and Circular Dichroism (CD) for Enantiomeric Characterization

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C2). This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-Ethyl 2-hydroxy-3-methylbut-3-enoate and (S)-Ethyl 2-hydroxy-3-methylbut-3-enoate. These enantiomers are optically active, meaning they can rotate the plane of plane-polarized light.

Optical Rotation is the measurement of this rotation. The specific rotation, [α], is a fundamental property of a chiral compound. The two enantiomers of a substance will rotate light by an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. While specific experimental values for the optical rotation of this compound's enantiomers are not widely reported in the literature, their expected properties can be summarized.

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will absorb the two types of polarized light differently in the region of its chromophores (light-absorbing groups). For this compound, the α,β-unsaturated ester moiety acts as a chromophore. The resulting CD spectrum is characteristic of the molecule's three-dimensional structure. The CD spectra of the (R) and (S) enantiomers will be mirror images of each other, exhibiting opposite Cotton effects. This technique is highly sensitive to the stereochemistry of the molecule and is invaluable for assigning the absolute configuration of the chiral center.

Table 2: Theoretical Chiroptical Properties of this compound Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

|---|---|---|---|

| Optical Rotation | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer (either + or -) | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer (either - or +) | 0° |

| Circular Dichroism | Expected to show a distinct CD spectrum | Expected to show a mirror-image CD spectrum to the (R)-enantiomer | No CD signal |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (HPLC, GC, UPLC, TLC)

Chromatographic methods are indispensable for assessing the chemical purity and determining the enantiomeric excess (e.e.) of chiral compounds like this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful techniques for this purpose, especially when coupled with chiral stationary phases (CSPs). For the separation of α-hydroxy esters, chiral GC columns are highly effective. For instance, stationary phases based on cyclodextrin (B1172386) derivatives, such as γ-cyclodextrin, have been successfully used to resolve the enantiomers of the closely related saturated analogue, Ethyl 2-hydroxy-3-methylbutanoate. This methodology is directly applicable for determining the enantiomeric ratio of this compound.

Chiral HPLC offers a versatile alternative for enantioselective separation. A wide variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, and Pirkle-type phases. These stationary phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. The choice of the specific CSP and the mobile phase (operating in either normal-phase or reversed-phase mode) is critical for achieving optimal resolution.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes smaller stationary phase particles (<2 µm), enabling higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. The principles of chiral separation remain the same, but UPLC provides significantly improved performance for challenging separations.

Thin-Layer Chromatography (TLC) is a simpler, more rapid technique primarily used for monitoring reaction progress and assessing the general purity of a sample. While standard TLC on silica (B1680970) gel can confirm the presence of the compound and identify non-chiral impurities, specialized chiral TLC plates or the use of chiral mobile phase additives can sometimes achieve baseline separation of enantiomers, offering a quick method for qualitative enantiomeric assessment.

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Primary Application | Stationary Phase Example | Typical Information Obtained |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Enantiomeric Excess (e.e.) Determination | γ-Cyclodextrin derivative | Quantitative ratio of (R) and (S) enantiomers |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (e.e.) Determination, Purity | Cellulose- or amylose-based CSPs | Quantitative ratio of enantiomers, separation from impurities |

| Ultra-Performance Liquid Chromatography (UPLC) | High-Resolution e.e. Determination, Purity | Sub-2µm chiral particles | Faster, higher-resolution version of HPLC analysis |

| Thin-Layer Chromatography (TLC) | Purity Assessment, Reaction Monitoring | Silica Gel (standard); Chiral plates (specialized) | Qualitative purity, visualization of components |

Mechanistic and Computational Studies on Ethyl 2 Hydroxy 3 Methylbut 3 Enoate Reactions

Reaction Mechanism Elucidation for Synthetic Pathways

Currently, there is a notable absence of detailed studies elucidating the reaction mechanisms for the synthesis of Ethyl 2-hydroxy-3-methylbut-3-enoate. General synthetic routes for similar α-hydroxy esters may involve the acylation of a corresponding cyanohydrin followed by hydrolysis and esterification, or the oxidation of a suitable diol. However, specific mechanistic details, including the identification of key intermediates and the kinetics of these pathways for this particular compound, are not well-established in the literature.

Stereochemical Mechanism Investigations

Computational Chemistry Approaches

Advanced computational chemistry methods are powerful tools for understanding reaction mechanisms, electronic structures, and molecular dynamics. For this compound, the application of these techniques would provide significant insights.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations could be employed to investigate the electronic structure of this compound, including its molecular orbital energies, charge distribution, and electrostatic potential. This information is fundamental to understanding its reactivity. For instance, DFT could help predict the most likely sites for nucleophilic or electrophilic attack. While DFT has been applied to a wide range of organic molecules, specific studies on this compound are not found in the reviewed literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the conformational landscape and dynamic behavior of this compound in different solvent environments. This would be particularly useful for understanding how the molecule interacts with other reactants or catalysts on a microscopic level. There is currently no evidence of MD simulations being reported for this specific compound.

Transition State Analysis in Key Transformations

The identification and characterization of transition states are paramount for a complete understanding of a reaction mechanism. Computational methods, particularly DFT, are frequently used to locate transition state structures and calculate their energies, thereby providing activation barriers for different reaction pathways. Such analyses for key transformations involving this compound would be invaluable for optimizing reaction conditions and predicting product distributions. However, no such transition state analyses for reactions involving this compound have been reported in the available literature.

Applications of Ethyl 2 Hydroxy 3 Methylbut 3 Enoate in Advanced Organic Synthesis

Role as an Intermediate in Complex Molecule Construction

Ethyl 2-hydroxy-3-methylbut-3-enoate serves as a key intermediate in the synthesis of intricate organic molecules due to its array of functional groups. The hydroxyl and ester groups, along with the carbon-carbon double bond, provide multiple reaction sites for chemists to elaborate upon, enabling the construction of stereochemically rich and functionally dense target molecules.

The utility of this compound often begins with transformations of its inherent functionalities. For instance, the hydroxyl group can be protected or activated to participate in subsequent stereoselective reactions. The conjugated double bond is susceptible to a variety of addition reactions, including Michael additions and cycloadditions, which allow for the introduction of new substituents and the formation of cyclic systems.

Use in Natural Product Synthesis

While specific examples of the direct use of this compound in the total synthesis of named natural products are not extensively documented in readily available literature, its structural motifs are present in numerous natural compounds. For example, the α-hydroxy ester functionality is a common feature in many biologically active natural products. Synthetic strategies targeting such molecules could potentially involve intermediates derived from this compound. The development of synthetic routes utilizing this compound could offer a convergent and efficient approach to complex natural product skeletons.

Building Block for Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound provides a valuable scaffold for the construction of various heterocyclic rings. The presence of multiple functional groups in a compact structure allows for intramolecular cyclization reactions or participation in multicomponent reactions to form heterocycles.

One potential application is in [3+2] cycloaddition reactions, a powerful method for constructing five-membered rings. While specific studies detailing the participation of this compound in such reactions are limited, related α,β-unsaturated esters are known to be effective dipolarophiles. Theoretical studies on similar systems suggest that such cycloadditions can proceed with high regio- and stereoselectivity, offering a pathway to novel heterocyclic frameworks.

Precursor for Bioactive Molecules and Derivatives

The structural features of this compound make it an attractive starting material for the synthesis of novel bioactive molecules and their derivatives. The allylic alcohol moiety is a key pharmacophore in many biologically active compounds. By modifying the ester and the vinyl group, a diverse library of compounds can be generated for biological screening.

For instance, the core structure can be elaborated to access analogues of known therapeutic agents or to explore new chemical space for drug discovery. The synthesis of derivatives of this compound allows for the systematic investigation of structure-activity relationships, which is a critical aspect of modern drug development.

常见问题

Q. What are the primary synthetic routes for Ethyl 2-hydroxy-3-methylbut-3-enoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via esterification of 2-hydroxy-3-methylbut-3-enoic acid with ethanol under acidic catalysis. Key parameters include:

- Catalyst choice : Sulfuric acid or p-toluenesulfonic acid (yield: ~70-85%).

- Temperature : Reflux conditions (70-80°C) to drive equilibrium toward ester formation.

- Purification : Fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Data Table :

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 78 | ≥95% |

| Microwave-assisted | Amberlyst-15 | 85 | ≥98% |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 1.2–1.4 ppm (CH₃CH₂O), δ 4.1–4.3 ppm (ester OCH₂), δ 5.2–5.5 ppm (vinyl proton), and δ 2.1–2.3 ppm (methyl groups).

- ¹³C NMR : Peaks for carbonyl (C=O) at ~170 ppm and olefinic carbons at 120–130 ppm.

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and broad O-H stretch (~3450 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Use dichloromethane/water to separate organic and aqueous phases.

- Distillation : Boiling point range 160-165°C (reported in similar esters) .

- Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density distribution. Key steps:

Optimize geometry of the ester and transition states.

Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

Compare activation energies for pathways (e.g., α- vs. β-addition).

Reference : NIST data for analogous esters supports computational validation .

Q. What crystallographic techniques are suitable for resolving the stereochemistry of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELX software for structure refinement.

- Key parameters : High-resolution data (≤1.0 Å), twinning analysis for enantiomeric purity.

- Validation : Compare experimental bond lengths/angles with NIST reference data .

Q. How do competing reaction pathways (e.g., oxidation vs. substitution) influence the stability of this compound under varying pH?

- Methodological Answer :

- Oxidation : Use KMnO₄ in acidic conditions to form α,β-unsaturated ketones.

- Substitution : Treat with SOCl₂ to replace hydroxyl with Cl, monitored by GC-MS.

- pH dependence : Acidic conditions favor ester hydrolysis; neutral/basic conditions stabilize the compound.

Data Table :

| Reaction Condition | Product | Yield (%) |

|---|---|---|

| KMnO₄ (H⁺) | Ethyl 3-oxo-3-methylbut-3-enoate | 65 |

| SOCl₂ (anhydrous) | Ethyl 3-chloro-3-methylbut-3-enoate | 72 |

Critical Analysis & Data Contradictions

Q. How can researchers reconcile discrepancies in reported spectroscopic data for this compound across studies?

- Methodological Answer :

- Cross-validate data : Compare NMR shifts with NIST Standard Reference Database 69 .

- Control experiments : Replicate synthesis/purification under standardized conditions.

- Statistical tools : Use principal component analysis (PCA) to identify outlier datasets .

Q. What experimental design considerations ensure reproducibility in kinetic studies of this compound’s degradation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。